
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and antioxidant effects by inhibiting the activity of certain enzymes and signaling pathways involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and protect against DNA damage. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases. However, one of the main limitations of the compound is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various inflammatory diseases such as arthritis and cancer. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties. Finally, the compound's potential as a tool for studying the role of inflammation and oxidative stress in disease pathogenesis should also be explored.
In conclusion, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. While further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic properties, the compound's potent anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various inflammatory diseases.
Synthesemethoden
The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been achieved by several methods. One of the most common methods involves the reaction of 3-methoxybenzoic acid with 2-hydroxy-3-iodoquinoline in the presence of a palladium catalyst. The resulting intermediate is then treated with tert-butylamine and formaldehyde to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases such as arthritis and cancer.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)24(21(26)16-9-7-10-18(13-16)27-4)14-17-12-15-8-5-6-11-19(15)23-20(17)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTGPOPXWKYPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-methoxy-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

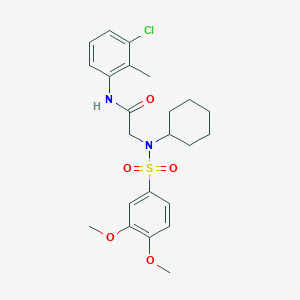
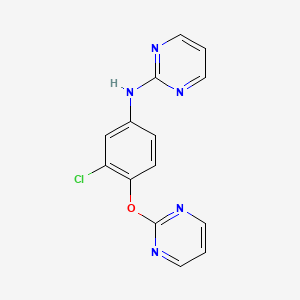
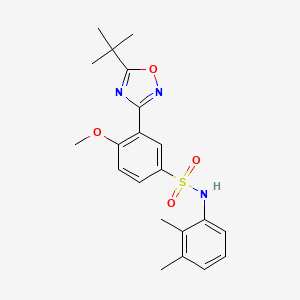
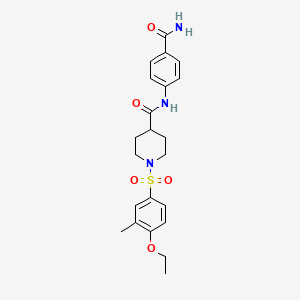
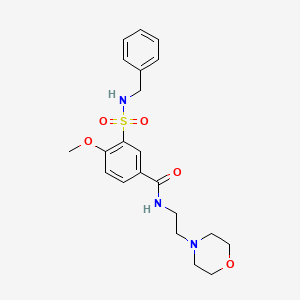
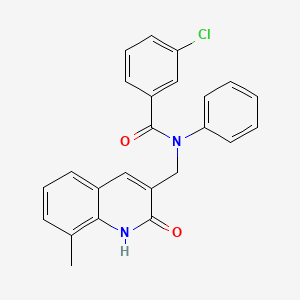
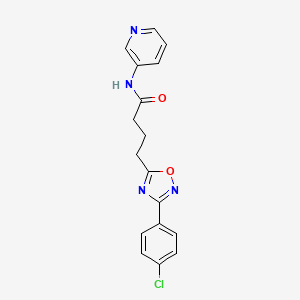
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-methylpiperazine](/img/structure/B7717258.png)
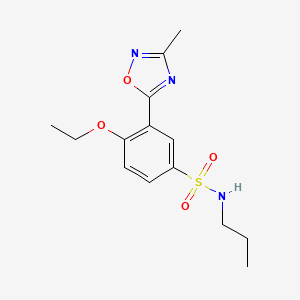




![N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7717328.png)